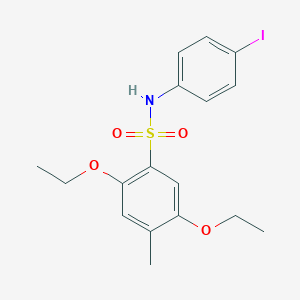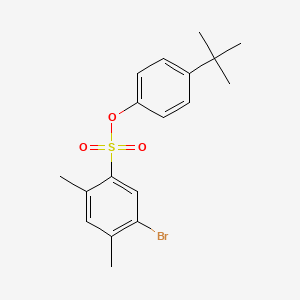
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide (DIPMS) is a synthetic organic compound that is used in a variety of scientific research applications. It is an aromatic sulfonamide with a high degree of solubility in water and other organic solvents. DIPMS has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is not yet fully understood. It is believed that 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide binds to proteins and other biological targets, and this binding may be involved in the regulation of cell metabolism and signaling. In addition, 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide may also interact with other molecules in the body, such as hormones and enzymes, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide are not yet fully understood. Studies have suggested that 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide may affect the activity of certain enzymes, hormones, and other molecules in the body. In addition, 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide may also affect the expression of certain genes and proteins involved in the regulation of cell metabolism and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide for lab experiments include its high solubility in water and other organic solvents, its low toxicity, and its relatively low cost. The main limitation of using 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is that its mechanism of action is not yet fully understood, and further research is needed to understand its effects on cells and other molecules in the body.
Direcciones Futuras
Future research on 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide should focus on understanding its mechanism of action and its effects on cells and other molecules in the body. In addition, further studies should be conducted to determine the potential therapeutic applications of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide. Finally, research should also be conducted to explore the potential of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide as a drug discovery tool.
Métodos De Síntesis
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is synthesized through a reaction between 4-iodophenyl-4-methylbenzene-1-sulfonyl chloride and 2,5-diethoxybenzene. This reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) at temperatures ranging from 60°C to 80°C. The reaction is catalyzed by a base such as pyridine, and the product is isolated by precipitation with water or an aqueous acid.
Aplicaciones Científicas De Investigación
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide has been studied for its potential applications in drug discovery, biochemistry, and physiology. In drug discovery, 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide has been used as a model compound to study the binding of drugs to proteins and other biological targets. In biochemistry, 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide has been used as a reagent for the synthesis of various compounds, as well as for the determination of the structure of proteins and other biomolecules. In physiology, 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide has been used to study the role of sulfonamide compounds in the regulation of cell metabolism and signaling.
Propiedades
IUPAC Name |
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO4S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)19-14-8-6-13(18)7-9-14/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKNNSFPMERRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)


![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)



![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)
![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)

